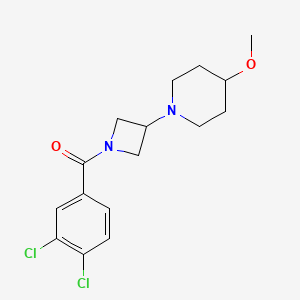
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone is a useful research compound. Its molecular formula is C16H20Cl2N2O2 and its molecular weight is 343.25. The purity is usually 95%.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Applications De Recherche Scientifique
Synthesis and Antifungal Activity
(3,4-Dichlorophenyl)(3-(4-methoxypiperidin-1-yl)azetidin-1-yl)methanone derivatives have been synthesized for antifungal activity. A study demonstrated that certain structural derivatives, including 4-chlorophenyl and 4-fluorophenyl, significantly enhanced antifungal effectiveness (Lv et al., 2013).
Microwave Assisted Synthesis and Pharmacological Evaluation
Compounds related to this compound have been prepared using microwave-assisted synthesis. These compounds, including azetidinones and thiazolidinones, were evaluated for their antibacterial and antifungal activities, showing considerable effectiveness against various pathogens (Mistry & Desai, 2006).
Crystal Structure Analysis
The crystal structure of derivatives of this compound, such as (4-chlorophenyl)(4-hydroxypiperidin-1-yl)methanone, has been analyzed. This study provided insights into the molecular configuration, orientation, and intermolecular interactions, which are crucial for understanding their biological activity (Revathi et al., 2015).
Antimicrobial and Anticancer Agents
Research into pyrazole derivatives with a structure similar to this compound has indicated their potential as antimicrobial and anticancer agents. These compounds showed higher activity than some standard drugs in preliminary screenings (Hafez et al., 2016).
Synthesis and Biological Evaluation of Derivatives
Another study focused on synthesizing derivatives of (3,4-dichlorophenyl)(3-(substituted phenyl)bicyclo methanones and evaluating their antimicrobial and antioxidant activities. This research contributes to understanding how structural variations can impact biological activity (Thirunarayanan, 2016).
Development of Solution Formulations
Formulations for poorly water-soluble compounds like (R)-7-(3,4-dichlorophenyl)-5-methyl-4,7-dihydropyrazolo[1,5-a]pyrimidin-6-yl derivatives have been developed for increased in vivo exposure. These studies are crucial for the pharmacological development of new drugs (Burton et al., 2012).
Binding Mode Analysis and ADME Studies
Binding mode analysis and ADME (Absorption, Distribution, Metabolism, and Excretion) studies of derivatives like 1-(aryl)-2-(1H-imidazol-1-yl)methanones have been conducted. Such studies are essential for understanding the mechanism of action and pharmacokinetics of potential drugs (Chandra et al., 2020).
Synthesis and Catalytic Asymmetric Addition Studies
Compounds like N-(ferrocenylmethyl)azetidin-2-yl(diphenyl)methanol have been synthesized and evaluated for catalytic asymmetric addition to aldehydes. This research contributes to the field of synthetic organic chemistry and asymmetric catalysis (Wang et al., 2008).
Propriétés
IUPAC Name |
(3,4-dichlorophenyl)-[3-(4-methoxypiperidin-1-yl)azetidin-1-yl]methanone |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H20Cl2N2O2/c1-22-13-4-6-19(7-5-13)12-9-20(10-12)16(21)11-2-3-14(17)15(18)8-11/h2-3,8,12-13H,4-7,9-10H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZIFYTIBAGNIHEV-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1CCN(CC1)C2CN(C2)C(=O)C3=CC(=C(C=C3)Cl)Cl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H20Cl2N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
343.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
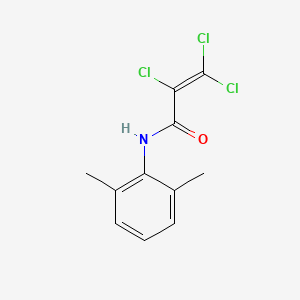
![N-(2-(1H-imidazo[1,2-b]pyrazol-1-yl)ethyl)benzamide](/img/structure/B3007429.png)

![3-fluoro-N-(6-(methylthio)benzo[d]thiazol-2-yl)benzamide](/img/structure/B3007432.png)
![3-(5-chloro-2-oxobenzo[d]oxazol-3(2H)-yl)-N-(6-ethoxybenzo[d]thiazol-2-yl)propanamide](/img/structure/B3007433.png)

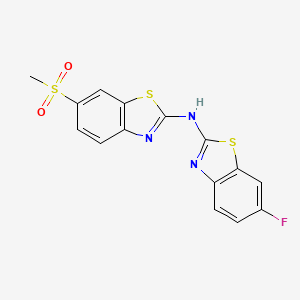
![(3-((Furan-2-ylmethyl)sulfonyl)pyrrolidin-1-yl)(2-methylbenzo[d]thiazol-6-yl)methanone](/img/structure/B3007438.png)

![(2,4-Dimethoxyphenyl)-[2-[3-(4-fluorophenyl)-1,2,4-oxadiazol-5-yl]pyrrolidin-1-yl]methanone](/img/structure/B3007441.png)
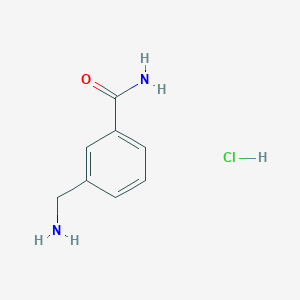
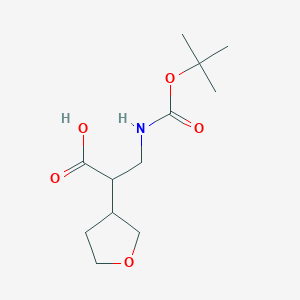
![N-(5,5-dioxido-2-(m-tolyl)-4,6-dihydro-2H-thieno[3,4-c]pyrazol-3-yl)-2-(1,3-dioxoisoindolin-2-yl)acetamide](/img/structure/B3007449.png)
![[2,3'-Bipyridin]-6'-amine dihydrochloride](/img/structure/B3007450.png)
